- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),

Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

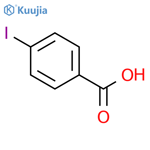

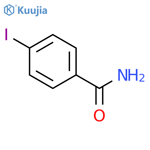

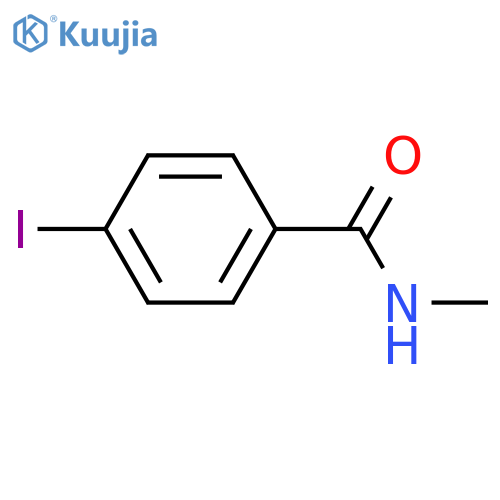

4-Iodo-N-methylbenzamide structure

Nome do Produto:4-Iodo-N-methylbenzamide

4-Iodo-N-methylbenzamide Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Iodo-N-methylbenzamide

- 4-Iodo-N-methylbenzamide (ACI)

- Benzamide, p-iodo-N-methyl- (7CI)

- p-Iodo-N-methylbenzamide

- AKOS001282975

- SY350466

- Z30272273

- N-methyl-4-iodobenzoic acid amide

- MFCD02945450

- CS-0102088

- 89976-43-2

- 4-iodo-N-methylbenzenamide

- MCWQNRJDIFEOIK-UHFFFAOYSA-N

- SR-01000229829

- SR-01000229829-1

- D76275

- NCGC00335386-01

- 4-Iodo N-methylbenzamide

- Benzamide, 4-iodo-N-methyl-

- SCHEMBL2144483

- DTXSID301313239

- AB00285917-03

- AG-670/15546222

- CS-16659

-

- MDL: MFCD02945450

- Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

- Chave InChI: MCWQNRJDIFEOIK-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(I)=CC=1)NC

Propriedades Computadas

- Massa Exacta: 260.96506g/mol

- Massa monoisotópica: 260.96506g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 141

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.5

- Superfície polar topológica: 29.1Ų

4-Iodo-N-methylbenzamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172728-250mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 250mg |

¥79.00 | 2024-04-26 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2022-05-27 | |

| Chemenu | CM313323-10g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 10g |

$373 | 2022-05-27 | |

| eNovation Chemicals LLC | D753687-10g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 97% | 10g |

$190 | 2024-06-06 | |

| Chemenu | CM313323-25g |

4-Iodo-N-methylbenzamide |

89976-43-2 | 95% | 25g |

$746 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |

4-Iodo-N-methylbenzamide |

89976-43-2 | 98% | 100mg |

131CNY | 2021-05-08 | |

| Aaron | AR00IGLP-100mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| 1PlusChem | 1P00IGDD-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$42.00 | 2025-02-28 | |

| Aaron | AR00IGLP-1g |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 1g |

$22.00 | 2025-02-28 | |

| Aaron | AR00IGLP-250mg |

Benzamide, 4-iodo-N-methyl- |

89976-43-2 | 98% | 250mg |

$7.00 | 2025-02-28 |

4-Iodo-N-methylbenzamide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt

1.2 Solvents: Diethyl ether ; overnight, rt

1.2 Solvents: Diethyl ether ; overnight, rt

Referência

- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux

1.2 Solvents: Water ; 2 h, rt

1.2 Solvents: Water ; 2 h, rt

Referência

- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt

Referência

- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

Método de produção 5

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt

Referência

- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263

Método de produção 6

Condições de reacção

1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide

1.2 Reagents: Acetic anhydride , Pyridine

1.2 Reagents: Acetic anhydride , Pyridine

Referência

- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866

Método de produção 7

Condições de reacção

1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C

Referência

- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108

Método de produção 8

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

Referência

- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),

Método de produção 9

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt

Referência

- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544

Método de produção 10

Condições de reacção

1.1 Solvents: Water

Referência

- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

Método de produção 11

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt

Referência

- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

Método de produção 12

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

1.2 Solvents: Water ; 0.5 h, 0 °C

Referência

- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432

Método de produção 13

Condições de reacção

1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C

Referência

- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086

Método de produção 14

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717

4-Iodo-N-methylbenzamide Raw materials

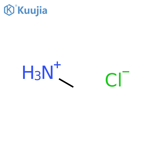

- Methylammonium Chloride

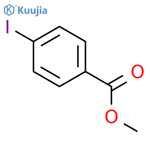

- Methyl 4-iodobenzoate

- Ethyl 4-iodobenzoate

- 4-Iodobenzamide

- Sodium methylaminotrihydroborate

- 4-Iodobenzoic acid

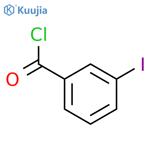

- 4-Iodobenzoyl chloride

4-Iodo-N-methylbenzamide Preparation Products

4-Iodo-N-methylbenzamide Literatura Relacionada

-

Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691

-

Antonio Frontera,Antonio Bauzá Org. Biomol. Chem. 2021 19 6858

89976-43-2 (4-Iodo-N-methylbenzamide) Produtos relacionados

- 402505-88-8(3-(4-ethylphenyl)-N'-(1E)-(2-methyl-1H-indol-3-yl)methylidene-1H-pyrazole-5-carbohydrazide)

- 2098088-94-7(1-(2-Azidoethyl)-3-ethoxy-3-(trifluoromethyl)azetidine)

- 2044872-23-1(N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride)

- 1448028-96-3(N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)

- 2138096-35-0(2-(Methoxymethyl)-1-(4-nitrobenzenesulfonyl)piperazine)

- 1935581-78-4(1-(thiazol-2-yl)-1H-pyrazole-3-carbaldehyde)

- 1337301-73-1(methyl 2-methyl-4-(pyrrolidin-3-yl)methylbenzoate)

- 847397-31-3(1-(2,5-dimethoxyphenyl)-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

- 2010119-23-8(2-(Cyclopropylmethyl)-3-acetamidopropanoic acid)

- 2165404-73-7((5R)-1,4-oxazepane-5-carboxylic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89976-43-2)4-Iodo-N-methylbenzamide

Pureza:99%

Quantidade:10g

Preço ($):177